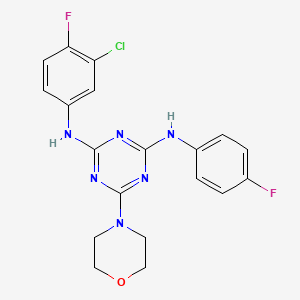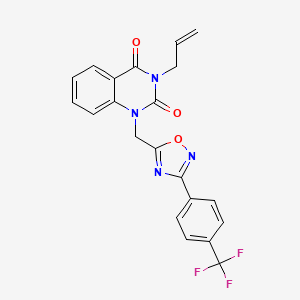![molecular formula C22H24ClN3OS B2968659 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-02-5](/img/structure/B2968659.png)
N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-chloro-4-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a spiro[cyclohexane-1,2’-quinazoline] moiety, which is a bicyclic system where a cyclohexane ring is connected to a quinazoline ring at one atom . The compound also contains a sulfanyl group (-SH), an acetamide group (CH3CONH-), and a 2-chloro-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic spiro[cyclohexane-1,2’-quinazoline] system. The cyclohexane ring is likely to adopt a chair conformation, while the quinazoline ring is aromatic and planar . The other groups (sulfanyl, acetamide, 2-chloro-4-methylphenyl) would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfanyl group could undergo oxidation to form a disulfide bond, or it could participate in nucleophilic substitution reactions . The acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar acetamide group and the potentially ionizable sulfanyl group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches and Antimicrobial Applications : The synthesis of spiro compounds related to N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide involves complex reactions forming biologically active sulfonamide derivatives. These compounds exhibit significant antimicrobial activities, including potent effects against both Gram-negative and Gram-positive bacteria, as well as antifungal properties superior to conventional treatments like ketoconazole (Hafez, Zaki, & El-Gazzar, 2016). Additionally, synthetic methodologies for creating spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives in water highlight the potential for eco-friendly production processes of related compounds (Balamurugan, Perumal, & Menéndez, 2011).
Antitumor and Monoamine Oxidase Inhibition : Research has demonstrated the synthesis of new derivatives with high anti-monoamine oxidase and antitumor activity, showcasing the therapeutic potential of these compounds in the treatment of various diseases (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). Similarly, the study of the antifungal activity of spiro[cyclopropane‐1,4′‐pyrazol‐3‐one] derivatives against Candida albicans suggests promising applications in addressing fungal infections (Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, & Tanaka, 2008).
Future Directions
The future research directions for this compound could include exploring its potential biological activities, given the known activities of other quinazoline-containing compounds . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-9-10-19(17(23)13-15)24-20(27)14-28-21-16-7-3-4-8-18(16)25-22(26-21)11-5-2-6-12-22/h3-4,7-10,13,25H,2,5-6,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQTZNZEXQLOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
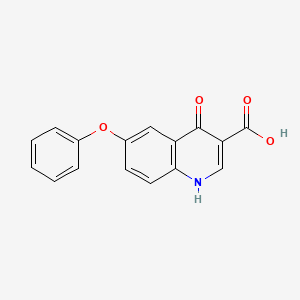
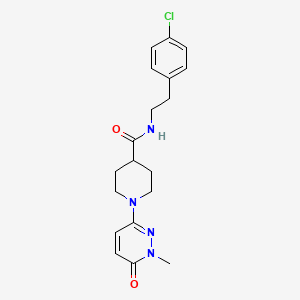
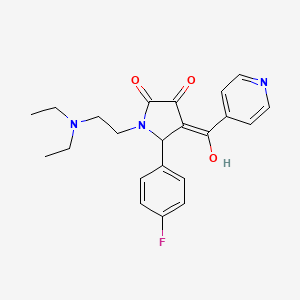
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
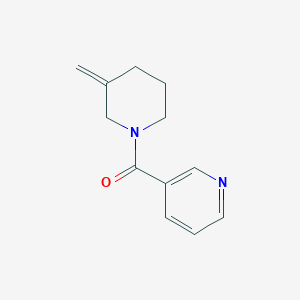
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)
